molecular formula C16H16ClNO B5361076 4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline

Cat. No.: B5361076
M. Wt: 273.75 g/mol
InChI Key: ZGTBZZOZUTYDKE-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline moiety linked to a methoxyphenyl prop-2-enyl group through an E-configuration double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
  • 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine

Uniqueness

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline is unique due to its specific structural features, such as the E-configuration double bond and the presence of both chloro and methoxy substituents.

Properties

IUPAC Name

4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-19-16-7-3-2-5-13(16)6-4-12-18-15-10-8-14(17)9-11-15/h2-11,18H,12H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTBZZOZUTYDKE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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